molecular formula C4H9NaO4S2 B2399520 sodium 3-methanesulfonylpropane-1-sulfinate CAS No. 2137771-75-4

sodium 3-methanesulfonylpropane-1-sulfinate

Cat. No.: B2399520
CAS No.: 2137771-75-4
M. Wt: 208.22
InChI Key: CFLIZUBZFWVIOS-UHFFFAOYSA-M
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Description

Sodium 3-methanesulfonylpropane-1-sulfinate is a high-purity sodium sulfinate salt developed for advanced chemical synthesis and research applications. Sodium sulfinates are recognized as versatile, stable, and easy-to-handle building blocks in organosulfur chemistry . They act as key precursors for sulfonyl, sulfenyl, and sulfinyl groups, enabling the construction of valuable S–S, N–S, and C–S bonds . This compound is particularly valuable for preparing diverse organosulfur compounds such as thiosulfonates, sulfonamides, and various sulfones (including vinyl, allyl, and β-keto sulfones) . Its unique structure, featuring both sulfinate and sulfonyl functional groups, makes it a promising substrate for developing multicomponent reactions and exploring sulfonyl radical chemistry, which can trigger ring-closing sulfonylation and site-selective C–H functionalization . Modern photoredox catalytic transformations and electrochemical synthesis methodologies are also highly applicable to this reagent class, offering researchers sustainable and innovative synthetic pathways . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

sodium;3-methylsulfonylpropane-1-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S2.Na/c1-10(7,8)4-2-3-9(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLIZUBZFWVIOS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

Sodium 3-methanesulfonylpropane-1-sulfinate (C₄H₉NaO₄S₂) has a molecular weight of 224.23 g/mol. The methanesulfonyl group (-SO₂CH₃) at the 3-position introduces strong electron-withdrawing effects, while the sulfinate group (-SO₂Na) at the 1-position enhances nucleophilic reactivity. This dual functionality enables applications in cross-coupling reactions and as a sulfonation agent.

Synthetic Pathways

Sulfonyl Chloride Reduction

The most widely documented method involves the reduction of 3-methanesulfonylpropane-1-sulfonyl chloride to the corresponding sulfinate using sodium sulfite (Na₂SO₃).

Synthesis of 3-Methanesulfonylpropane-1-sulfonyl Chloride
  • Thiol Oxidation : Begin with 3-mercaptopropane-1-sulfonic acid. Treat with hydrogen peroxide (H₂O₂) in acidic media to oxidize the -SH group to -SO₂CH₃.
  • Sulfonation : Convert the sulfonic acid (-SO₃H) to sulfonyl chloride (-SO₂Cl) using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Reaction Scheme :
$$
\text{HS-CH}2\text{CH}2\text{CH}2\text{SO}3\text{H} \xrightarrow[\text{H}2\text{O}2]{\text{H}^+} \text{CH}3\text{SO}2\text{-CH}2\text{CH}2\text{CH}2\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{CH}3\text{SO}2\text{-CH}2\text{CH}2\text{CH}2\text{SO}_2\text{Cl}
$$

Reduction to Sulfinate

React the sulfonyl chloride with sodium sulfite in aqueous ethanol under reflux:
$$
\text{CH}3\text{SO}2\text{-CH}2\text{CH}2\text{CH}2\text{SO}2\text{Cl} + \text{Na}2\text{SO}3 \rightarrow \text{CH}3\text{SO}2\text{-CH}2\text{CH}2\text{CH}2\text{SO}2\text{Na} + \text{Na}2\text{SO}4 + \text{HCl}
$$
This method mirrors protocols used for aryl sulfinates, achieving yields of 70–85% after recrystallization.

Electrochemical Synthesis

Recent advances in electrochemistry have enabled the direct synthesis of sulfinates from thioethers. Applying a modified Yuan protocol:

  • Setup : Use a divided cell with a platinum anode and sodium iodide (NaI) as the electrolyte.
  • Substrate : 3-Methanesulfonylpropane-1-thiol is oxidized at the anode, forming the sulfonyl chloride intermediate.
  • Reduction : In situ reduction with sodium sulfite yields the target compound.

Optimization Notes :

  • Temperature control (20–25°C) prevents over-oxidation to sulfones.
  • Yields improve with pulsed potentiostatic conditions (1.5–2.0 V).

Nucleophilic Displacement

A two-step approach leverages the reactivity of propane-1,3-ditosylate:

  • Step 1 : React propane-1,3-ditosylate with sodium methanesulfinate to substitute the 3-position tosylate.
  • Step 2 : Hydrolyze the remaining 1-position tosylate to sulfinic acid, followed by neutralization with NaOH.

Challenges :

  • Competing elimination reactions at elevated temperatures.
  • Requires anhydrous conditions to prevent hydrolysis of tosylates.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Sulfonyl Chloride Reduction 78–85 ≥95 Scalable, high purity Requires toxic PCl₅/SOCl₂
Electrochemical 65–72 90–93 Green chemistry, in situ Cl₂ generation Specialized equipment needed
Nucleophilic Displacement 60–68 88–90 Avoids sulfonyl chlorides Low regioselectivity, side reactions

Data synthesized from.

Mechanistic Insights

Radical Pathways in Electrochemical Synthesis

Electron transfer at the anode generates thiyl radicals (RS- ), which combine with chloride ions to form sulfonyl chlorides. Subsequent reduction by sulfite proceeds via a two-electron mechanism, as evidenced by the inhibition of product formation in the presence of TEMPO.

Steric Effects in Nucleophilic Substitution

The methanesulfonyl group’s bulkiness impedes nucleophilic attack at the 3-position, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity. Quantum mechanical calculations suggest a transition state with partial positive charge at the central carbon.

Chemical Reactions Analysis

Types of Reactions: sodium 3-methanesulfonylpropane-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: Sodium sulfinates can participate in substitution reactions, forming new organosulfur compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the desired product, but common reagents include alkyl halides and aryl halides.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various organosulfur compounds, including sulfonamides and sulfones.

Scientific Research Applications

Bond Formation Reactions

Sodium 3-methanesulfonylpropane-1-sulfinate is employed in several key synthetic reactions:

  • C–S Bond Formation : It acts as a coupling partner in the formation of sulfides and sulfones, which are pivotal in drug design and development. For instance, vinyl sulfones synthesized from sodium sulfinates exhibit significant biological activity .
  • N–S Bond Formation : The compound facilitates the synthesis of sulfonamides, which are critical components in antibiotic development .
  • S–S Bond Formation : It can also be utilized to create thiosulfonates through oxidative coupling reactions .

Multicomponent Reactions

Recent advancements have demonstrated that sodium sulfinates can participate in multicomponent reactions, allowing for the efficient construction of complex molecular architectures. These reactions often yield products with multiple functional groups, enhancing their utility in medicinal chemistry .

Pharmaceutical Applications

A notable study highlighted the synthesis of β-keto sulfones using this compound as a key reagent. These compounds have shown promising anti-inflammatory and analgesic properties, making them candidates for further pharmacological evaluation .

Compound Biological Activity Reference
β-Keto SulfoneAnti-schistosomal
SulfonamideAntibiotic

Material Science

In material science, sodium sulfinates have been used to modify polymer surfaces to enhance their properties. For example, the introduction of sulfonate groups can improve hydrophilicity and ionic conductivity in polymer membranes used for fuel cells .

Recent Advances

Recent literature has focused on innovative methodologies utilizing this compound:

  • Photocatalytic Reactions : New photocatalytic methods have been developed that utilize this compound for carbon-sulfur bond formation under mild conditions, showcasing its potential for sustainable chemistry practices .
  • Electrochemical Transformations : Electrochemical methods involving sodium sulfinates have opened avenues for new synthetic routes that minimize waste and enhance efficiency .

Mechanism of Action

The mechanism of action of sodium;3-methylsulfonylpropane-1-sulfinate involves its ability to participate in various chemical reactions. Its molecular targets and pathways depend on the specific application. For instance, in drug development, it may interact with biological targets to exert therapeutic effects. The exact pathways and molecular targets can vary widely based on the specific use case .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares sodium 3-methanesulfonylpropane-1-sulfinate with five analogous sulfonate/sulfinate derivatives:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
This compound 2137771-75-4 C₄H₉NaO₄S₂ 208.23 Methanesulfonyl, sulfinate Lab-scale synthesis; potential as a sulfonation reagent
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₆NaO₃S 148.14 (calc.) Alkenyl sulfonate Polymer industry (surfactant/comonomer); reactive due to unsaturated bond
Sodium 3-methoxy-3-oxopropane-1-sulfinate - C₄H₇NaO₄S 182.15 (calc.) Methoxy carbonyl, sulfinate Intermediate in esterification reactions; nucleophilic reactivity
Sodium 3-aminopropane-1-sulfonate 1588441-14-8 C₃H₈NNaO₃S 161.16 (calc.) Amine, sulfonate Biological buffers; zwitterionic properties enhance solubility
3,3,3-Trifluoropropane-1-sulfinate sodium salt - C₃H₄F₃NaO₂S 184.11 (calc.) Trifluoromethyl, sulfinate Fluorinated reagent (e.g., Baran TFPS-Na); stability under harsh conditions

Key Differences in Reactivity and Stability

  • Sulfinate vs. Sulfonate Groups : this compound contains a sulfinate (-SO₂⁻) group, which is more nucleophilic and less acidic than sulfonates (-SO₃⁻). This makes it preferable for nucleophilic substitutions compared to sodium 2-methylprop-2-ene-1-sulphonate .
  • Electron-Withdrawing Effects : The trifluoromethyl group in 3,3,3-trifluoropropane-1-sulfinate sodium salt increases electronegativity, enhancing thermal and oxidative stability relative to the methanesulfonyl group in the target compound .
  • Solubility: Sodium 3-aminopropane-1-sulfonate exhibits high water solubility due to its zwitterionic nature, unlike the hydrophobic trifluoromethyl or methanesulfonyl derivatives .

Stability and Handling

    Biological Activity

    Sodium 3-methanesulfonylpropane-1-sulfinate is a sodium salt of a sulfinic acid derivative that has garnered attention for its unique biological activities and potential applications in organic synthesis. This article explores the compound's biological activity, including its mechanisms, applications, and relevant research findings.

    This compound can be synthesized through various methods, including the oxidation of corresponding sulfides or sulfoxides. It serves as a versatile intermediate in organic synthesis, particularly in the formation of sulfonamides and sulfinates.

    Biological Activity

    Mechanisms of Action:
    this compound exhibits several biological activities attributed to its ability to participate in redox reactions and form reactive sulfur species. These properties enable it to act as a nucleophile or electrophile, facilitating various biochemical processes.

    Antimicrobial Properties:
    Research indicates that sodium sulfinates possess antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

    Antioxidant Activity:
    this compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

    Case Study 1: Antimicrobial Efficacy

    In a study examining the antimicrobial effects of various sodium sulfinates, this compound was found to exhibit significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option .

    Case Study 2: Antioxidant Properties

    A recent investigation assessed the antioxidant capabilities of this compound in human cell lines exposed to oxidative stress. The results indicated a marked reduction in cellular damage markers, reinforcing its role as a protective agent against oxidative stress-induced cellular injury .

    Data Tables

    Property Observation
    Chemical Structure Sodium salt of 3-methanesulfonylpropane-1-sulfinate
    Antimicrobial Activity (MIC) Effective against E. coli and S. aureus
    Antioxidant Activity Reduces oxidative stress markers in vitro

    Applications in Organic Synthesis

    This compound is utilized as a reagent in organic synthesis, particularly for the formation of sulfinamides and other organosulfur compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing complex molecules in medicinal chemistry .

    Q & A

    Q. What are the optimal methods for synthesizing sodium 3-methanesulfonylpropane-1-sulfinate in a laboratory setting?

    Answer: The synthesis typically involves sulfonation and subsequent neutralization. A common approach is reacting 3-chloropropane-1-sulfonyl chloride with sodium methanesulfinate under controlled alkaline conditions (pH 9–11). Key steps include:

    • Reagent preparation : Use freshly distilled 3-chloropropane-1-sulfonyl chloride to avoid hydrolysis byproducts.
    • Reaction optimization : Maintain temperatures below 40°C to prevent thermal degradation.
    • Purification : Isolate the product via vacuum filtration and recrystallize from a 1:3 ethanol-water mixture.
      Cross-coupling reactions, as described for structurally similar sulfonates, can enhance yield (e.g., advanced coupling methods for 3-methoxypropane-1-sulfonic acid) .

    Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

    Answer: A multi-technique approach is recommended:

    • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the sulfonate and methanesulfonyl groups. For example, trimethylsilylpropane sulfonates are validated as internal standards for chemical shift calibration .
    • Titrimetry : Quantify sulfonate content via acid-base titration with standardized NaOH (0.1 M) .
    • HPLC : Employ reverse-phase chromatography (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile) to assess purity (>98% target).
    • Elemental analysis : Verify sulfur and sodium content (±0.3% theoretical values).

    Advanced Research Questions

    Q. How can researchers address stability challenges of this compound under varying pH and temperature conditions?

    Answer:

    • pH stability : Conduct accelerated degradation studies (e.g., 25°C–60°C, pH 2–12). Monitor via UV-Vis spectroscopy (λ = 210 nm for sulfonate groups). Neutral to slightly alkaline conditions (pH 7–9) minimize hydrolysis .
    • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C). Store at 2–8°C in moisture-proof containers to prevent hygroscopic degradation .

    Q. How should researchers resolve contradictions in kinetic data during sulfonate-mediated reactions?

    Answer:

    • Statistical rigor : Apply multivariate analysis (e.g., ANOVA) to account for variables like solvent polarity and catalyst loading.
    • Control experiments : Compare results with structurally analogous compounds (e.g., sodium propane-1-sulfinate derivatives) to isolate mechanistic outliers .
    • Methodological calibration : Standardize protocols for reaction monitoring (e.g., in situ IR spectroscopy for real-time sulfonate group tracking) .

    Q. What role does this compound play in synthesizing bioactive molecules?

    Answer:

    • Sulfonylation agent : Reacts with amines to form sulfonamides, a key motif in protease inhibitors.
    • Biochemical probes : Its sulfonate group facilitates polar interactions in enzyme active sites, as seen in studies of GABA receptor channels and lactose permease .
    • Derivatization : Use Mitsunobu conditions (DIAD, Ph₃P) to couple with alcohols for prodrug development .

    Q. What experimental precautions are critical when handling hygroscopic derivatives of this compound?

    Answer:

    • Storage : Use desiccators with silica gel and argon inerting to prevent moisture uptake .
    • First aid : For accidental exposure, rinse skin with 0.1 M sodium bicarbonate (pH 8.5) and seek medical evaluation if irritation persists .

    Q. How can researchers validate interactions of this compound with biological macromolecules?

    Answer:

    • Isothermal titration calorimetry (ITC) : Measure binding constants (Kd) for protein-ligand interactions.
    • X-ray crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
    • Thiol reactivity assays : Test specificity using Ellman’s reagent (DTNB) to confirm selective disulfide formation .

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